Enantiomeric Purity Specification vs. Racemic or Unspecified Commercial Alternatives
Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate (CAS 1235181-00-6) is commercially available with a defined (S)-enantiomer specification of ≥97% purity as verified by batch-specific analytical certificates (NMR, HPLC, GC) . In contrast, alternative sources listing CAS 106910-81-0 (methyl 4-benzyl-5-oxomorpholine-3-carboxylate without stereochemical designation) or CAS 1175981-62-0 (the (R)-enantiomer) provide either racemic material or the opposite enantiomer without equivalent batch-specific chiral purity certification . The synthetic route to enantiomerically pure (S)-morpholine-3-carboxylates proceeds from L-serine, establishing the stereocenter at the precursor stage and eliminating racemization concerns during downstream transformations [1].
| Evidence Dimension | Stereochemical identity and enantiomeric purity specification |
|---|---|
| Target Compound Data | ≥97% purity, (S)-enantiomer (CAS 1235181-00-6) with batch-specific analytical documentation |
| Comparator Or Baseline | Racemic/unlabeled methyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS 106910-81-0); (R)-enantiomer (CAS 1175981-62-0) |
| Quantified Difference | Defined stereochemistry with batch-verified purity vs. undefined stereochemical composition |
| Conditions | Commercial procurement specifications; synthetic route stereochemical fidelity |
Why This Matters
Defined stereochemistry eliminates uncontrolled chiral variables in SAR studies and ensures reproducible synthetic outcomes.
- [1] Brown, G. R., Foubister, A. J., Wright, B. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. J. Chem. Soc., Perkin Trans. 1, 1985, 2577-2580. View Source
